molecular formula C15H28O B14889477 3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol

3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol

Cat. No.: B14889477
M. Wt: 224.38 g/mol
InChI Key: OTPVGPAPGSQNNN-WDIAWBBUSA-N
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Description

3-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s unique structure allows it to engage in specific binding interactions, influencing its activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: Shares a similar bicyclic structure but differs in functional groups.

    Pinocampheol: Another bicyclic compound with similar structural features.

    Dehydroisocarveol: A related compound with variations in the bicyclic framework.

Uniqueness

3-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol stands out due to its specific functional groups and stereochemistry, which confer unique chemical and biological properties. These features make it a valuable compound for various applications and research endeavors.

Properties

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

3-methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]butan-1-ol

InChI

InChI=1S/C15H28O/c1-9(2)6-14(16)12-7-11-8-13(10(12)3)15(11,4)5/h9-14,16H,6-8H2,1-5H3/t10-,11+,12+,13+,14?/m0/s1

InChI Key

OTPVGPAPGSQNNN-WDIAWBBUSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(CC(C)C)O

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(CC(C)C)O

Origin of Product

United States

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